Ethylhydrazine oxalate (CAS 6629-60-3) is a stable, crystalline salt of ethylhydrazine and oxalic acid, widely utilized as a foundational building block in the synthesis of N-ethyl heterocycles . In industrial and pharmaceutical procurement, the oxalate salt is prioritized because it captures the reactivity of the ethylhydrazine moiety while mitigating the severe handling hazards associated with free alkylhydrazines. Exhibiting a decomposition temperature of 170–173 °C, this solid reagent provides reliable thermal stability, making it a standard choice for the scalable production of pyrazoles, indazoles, and pyridazines in modern medicinal chemistry .
Generic substitution with ethylhydrazine free base or ethylhydrazine hydrochloride introduces significant process variability and safety risks. The free base is a highly volatile, toxic liquid (boiling point ~68 °C) that rapidly undergoes auto-oxidation upon exposure to air, making accurate stoichiometric addition practically impossible outside of specialized containment. Conversely, while ethylhydrazine hydrochloride is a solid, it is notoriously hygroscopic; it absorbs atmospheric moisture, which alters its effective molar mass and disrupts the precise equivalencies required for high-yield cyclizations. Ethylhydrazine oxalate overcomes both failure modes by providing a non-hygroscopic, thermally stable crystalline form that ensures reproducible weighing and consistent batch-to-batch performance [1].
Compared to ethylhydrazine hydrochloride, which readily absorbs atmospheric moisture and alters its effective molar mass, ethylhydrazine oxalate remains a non-hygroscopic crystalline solid under standard laboratory conditions . This stability allows for precise stoichiometric weighing without the need for gloveboxes or inert atmosphere handling, ensuring reproducible equivalents are maintained during sensitive cyclization reactions.
| Evidence Dimension | Hygroscopicity and weighing stability |
| Target Compound Data | Non-hygroscopic, stable crystalline solid |
| Comparator Or Baseline | Ethylhydrazine hydrochloride (Hygroscopic, variable water content) |
| Quantified Difference | Eliminates water-weight variability during batch preparation |
| Conditions | Ambient laboratory weighing and storage |
Accurate stoichiometry is critical for maximizing yields and minimizing side reactions in multi-step API synthesis.
Free ethylhydrazine is a highly volatile and flammable liquid with a boiling point of approximately 68 °C, making it prone to evaporative loss and rapid auto-oxidation . In direct contrast, ethylhydrazine oxalate exhibits a high decomposition temperature of 170–173 °C. This dramatic increase in thermal stability prevents material loss and oxidative degradation during storage, transport, and process handling, establishing it as the preferred form for industrial scale-up.
| Evidence Dimension | Thermal stability and physical state |
| Target Compound Data | Solid, dec. 170-173 °C |
| Comparator Or Baseline | Ethylhydrazine free base (Volatile liquid, bp ~68 °C) |
| Quantified Difference | >100 °C increase in handling temperature threshold |
| Conditions | Standard storage and process handling |
Procurement of the oxalate salt drastically reduces safety risks, specialized storage costs, and material loss due to volatility.
Ethylhydrazine oxalate serves as a highly efficient precursor for N-ethyl heterocycles. When treated with a base such as sodium hydroxide or potassium carbonate in aqueous or alcoholic media, it smoothly liberates the free hydrazine in situ. Condensation with substrates like methyl trans-3-methoxyacrylate or diketones routinely delivers N-ethyl pyrazoles in high isolated yields, such as 71% for 1-ethyl-1H-pyrazol-5-ol and up to 88% for complex aminocyclohexapyrazoles[1]. This demonstrates excellent synthetic efficiency without the handling penalties of the free base.
| Evidence Dimension | Isolated yield of N-ethyl pyrazoles |
| Target Compound Data | 71-88% isolated yield in standard cyclizations |
| Comparator Or Baseline | Free base (Prone to evaporative loss, requiring excess equivalents to maintain yield) |
| Quantified Difference | Consistently high yields with simplified operational handling and exact 1:1 stoichiometry |
| Conditions | Base-mediated cyclization in aqueous/alcoholic solvents |
High-yielding, scalable cyclization steps directly lower the cost of goods for complex pharmaceutical intermediates.
Directly leveraging its high-yield cyclization performance [1], ethylhydrazine oxalate is the reagent of choice for constructing N-ethylated pharmaceutical building blocks, such as acetyl-CoA carboxylase inhibitors and BET protein degraders. It allows precise N-ethylation without relying on toxic, secondary alkylating agents.
Due to its >100 °C thermal stability advantage over the free base , this oxalate salt is ideal for pilot-plant and commercial manufacturing. It eliminates the need for specialized cold-chain logistics and inert-atmosphere handling systems required for volatile hydrazines.
Because it is a non-hygroscopic solid [2], ethylhydrazine oxalate is perfectly suited for automated or semi-automated combinatorial library synthesis, where reproducible weighing of solid reagents is mandatory for maintaining precise molar equivalents across hundreds of parallel reactions.
Irritant;Health Hazard;Environmental Hazard